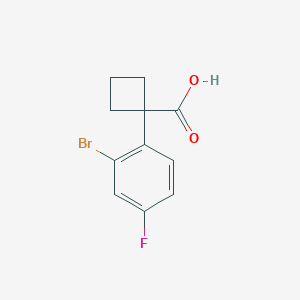1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC15737702
Molecular Formula: C11H10BrFO2
Molecular Weight: 273.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10BrFO2 |
|---|---|
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | 1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
| Standard InChI Key | IZMRFAAQUGIPAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
Introduction
Structural Characteristics
Molecular Composition
The compound’s structure features a cyclobutane ring fused to a 2-bromo-4-fluorophenyl group, with a carboxylic acid moiety at the 1-position of the cyclobutane. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrFO₂ | |
| Molecular Weight | 273.10 g/mol | |
| IUPAC Name | 1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Canonical SMILES | C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
The presence of bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclobutane ring’s strain (approximately 110 kJ/mol) further enhances its propensity for ring-opening reactions .
Spectroscopic Data
Gas chromatography (GC) analyses using a 5% phenyl methyl siloxane column reveal a retention index of 1572 under programmed temperature conditions (50°C to 290°C) . Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate, show characteristic peaks at δ 7.39–7.30 ppm (aromatic protons) and δ 187.6 ppm (carbonyl carbons) .
Synthesis and Manufacturing
Cross-Coupling Reactions
A common synthetic route involves palladium-catalyzed cross-coupling between halogenated aromatics and cyclobutane precursors. For example, Suzuki-Miyaura coupling of 2-bromo-4-fluorophenylboronic acid with cyclobutanecarboxylic acid derivatives yields the target compound in moderate to high yields. Recent protocols have optimized reaction conditions using ligands such as SPhos to enhance selectivity .
Reduction and Purification
Post-synthetic modifications often include sodium borohydride (NaBH₄) reductions to stabilize intermediates. A representative procedure involves:
-
Dissolving the crude product in tetrahydrofuran (THF).
-
Adding NaBH₄ at ≤0°C to prevent side reactions.
Purification via azeotropic distillation with ethyl acetate and recrystallization in isopropanol achieves >95% purity .
Applications in Research
Medicinal Chemistry
The compound serves as a key intermediate in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated aromatic system enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid group facilitates salt bridge formation with lysine or arginine residues .
Material Science
In polymer chemistry, the cyclobutane ring’s strain enables [2+2] photocycloadditions for creating cross-linked networks. These materials exhibit enhanced thermal stability (decomposition temperatures >300°C) and mechanical strength .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Storage recommendations include sealing in dry containers at room temperature .
Comparative Analysis with Related Compounds
Structural analogs demonstrate how substitution patterns alter properties:
| Compound | Boiling Point | Bioactivity |
|---|---|---|
| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | Not reported | Moderate COX-2 inhibition |
| 1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile | 254.102 g/mol | CYP450 inhibition |
The 2-fluoro-4-bromo substitution in the target compound enhances electronegativity, improving solubility in polar aprotic solvents compared to its 4-bromo counterpart .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume